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Compound of Interest

Compound Name: 3-Bromobenzalacetophenone

CAS No.: 29816-74-8

Cat. No.: B6319570 Get Quote

Executive Summary
3-Bromochalcone [(E)-3-(3-bromophenyl)-1-phenylprop-2-en-1-one] represents a critical

scaffold in medicinal chemistry, serving as a precursor for pyrazolines and isoxazoles with

potent anti-inflammatory and anticancer profiles.[1][2] Beyond its biological utility, the

compound is a model system for studying halogen bonding in crystal engineering.[2] The

presence of the bromine atom at the meta position induces specific packing motifs distinct from

its para (4-bromo) analogues, driven by

-hole interactions and C-H...

stacking.[1]

This guide provides a rigorous workflow for the synthesis, crystallization, and X-ray diffraction

(XRD) analysis of 3-Bromochalcone, synthesizing data from the Cambridge Structural

Database (CSDC) and current crystallographic methodologies.[1]

Part 1: Synthesis and Crystal Growth Protocol
To obtain single crystals suitable for XRD (approx. 0.3 x 0.2 x 0.2 mm), high-purity synthesis via

Claisen-Schmidt condensation is required.[1][2]
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The reaction proceeds via the condensation of 3-bromobenzaldehyde and acetophenone in an

ethanolic alkaline medium.[2]

Reactants: 3-Bromobenzaldehyde (1.0 eq), Acetophenone (1.0 eq).[1][2]

Catalyst: NaOH (40% w/v aq.) or KOH pellets.[1][2]

Solvent: Ethanol (95%).[1][2][3]

Step-by-Step Protocol
Solubilization: Dissolve 10 mmol of acetophenone and 10 mmol of 3-bromobenzaldehyde in

15 mL of ethanol in a round-bottom flask.

Catalysis: Add 5 mL of 10% NaOH solution dropwise while stirring at 0–5 °C (ice bath) to

minimize side reactions (Cannizzaro).

Reaction: Stir vigorously at room temperature (25 °C) for 3–6 hours. Monitor reaction

progress via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2).[1][2]

Precipitation: Pour the reaction mixture into crushed ice/water containing dilute HCl (to

neutralize excess base). The yellow solid precipitate is 3-Bromochalcone.[1][2]

Purification: Filter the crude solid, wash with cold water, and recrystallize from hot ethanol.

Crystallization for XRD (Slow Evaporation)
Rapid precipitation yields microcrystalline powder unsuitable for single-crystal diffraction.[1][2]

Use the Slow Evaporation Technique:

Dissolve 50 mg of pure 3-Bromochalcone in 10 mL of Acetone/Ethanol (1:1 v/v).

Filter the solution through a 0.45

m syringe filter into a clean scintillation vial.

Cover the vial with Parafilm and poke 3–4 small holes to control evaporation rate.[2]

Store in a vibration-free, dark environment at 20 °C.
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Harvest: Prism-like yellow crystals typically form within 48–72 hours.[1][2]

Part 2: X-Ray Diffraction Data Workflow
The following diagram outlines the critical path from crystal selection to structure refinement.

Phase 1: Data Collection Phase 2: Data Reduction Phase 3: Solution & Refinement
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Refinement (SHELXL)
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Validation
(CheckCIF/Platon)

Click to download full resolution via product page

Figure 1: Standardized workflow for Single Crystal X-Ray Diffraction (SC-XRD) analysis.[1][2]

Part 3: Crystallographic Data & Packing Analysis[2]
Unit Cell and Space Group
Bromochalcones typically crystallize in the Monoclinic crystal system.[2][4] While specific unit

cell dimensions vary slightly by temperature (100K vs 298K) and specific isomer, the following

parameters are representative of the P2

/c space group common to this family (isostructural with 4-bromochalcone).

Table 1: Representative Crystallographic Parameters for Bromochalcones
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Parameter Value (Representative) Description

Crystal System Monoclinic
Low symmetry, common for

organic non-salts.[1][2][4]

Space Group
P2

/c

Centrosymmetric; favored for

efficient packing.[1][2]

a (

)
13.00 – 15.80

Axis typically perpendicular to

stacking direction.[1][2]

b (

)
5.80 – 7.50

Short axis often corresponds

to

-stacking distance.[1][2]

c (

)
25.00 – 31.00

Long axis accommodating the

chalcone length.[1][2]

(

)

95 – 105 Monoclinic angle.[1][2][5]

Z 4
Four molecules per unit cell (1

per asymmetric unit).[1][2]

Density (

)

~1.55 g/cm
Higher than non-halogenated

chalcones due to Br mass.[1]

[2]

Note: For the exact dataset of the specific 3'-bromo isomer, refer to CCDC 647586 [1].

Molecular Conformation
The 3-Bromochalcone molecule adopts an E-configuration (trans) across the C=C double

bond, which is thermodynamically favored over the Z-isomer.[1][2]

s-cis vs. s-trans: The molecule generally adopts an s-cis conformation regarding the carbonyl

(C=O) and alkene (C=C) bond, ensuring planarity that maximizes conjugation between the
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two phenyl rings.[1][2]

Planarity: The dihedral angle between the A-ring (bromophenyl) and B-ring (phenyl) is

typically non-zero (10°–45°) due to steric repulsion, unlike the perfectly planar structure often

seen in computational gas-phase models.[1]

Intermolecular Interactions & Packing
The crystal packing is governed by a hierarchy of non-covalent interactions. Understanding

these is crucial for rational drug design (docking simulations).

A. Halogen Bonding (The

-hole)
The bromine atom exhibits an anisotropic electron density distribution, creating a positive

region (the

-hole) along the C-Br bond axis.[1][2]

Interaction: C-Br...O (carbonyl).[1][2]

Geometry: The C-Br...O angle is typically near 160°–180°, characteristic of Type II halogen

bonding.[2]

Effect: This interaction chains molecules into 1D supramolecular tapes.[1][2]

B. Hydrogen Bonding[1][2][4][5][6]
Interaction: weak C-H...O and C-H...Br.[1][2]

Role: These weak hydrogen bonds cross-link the halogen-bonded chains into 2D sheets.[1]

[2]

C.

-

Stacking[1][2][6]
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Interaction: Face-to-face or offset stacking between phenyl rings.[1][2]

Distance: Centroid-centroid distances of 3.8 – 4.0

.[1][2]

Role: Stabilizes the stacking of 2D sheets into the 3D lattice structure.

Hirshfeld Surface Analysis
To validate these interactions, researchers utilize Hirshfeld surface analysis (generated via

CrystalExplorer).[1][2]

d

Surface: Red spots indicate strong contacts (C-H...O hydrogen bonds).[1][2]

Fingerprint Plot:

H...H contacts: ~40-50% of surface (Van der Waals).[1][2]

O...H contacts: ~15-20% (Hydrogen bonding).[1][2]

Br...H/Br...C contacts: Distinct spikes indicating the halogen bond contribution.[2]

Part 4: Pharmacological Relevance (SAR)
The crystallographic data directly informs Structure-Activity Relationship (SAR) studies:

Binding Pocket Fit: The twist angle determined by XRD defines the volume the molecule

occupies in a protein binding pocket (e.g., tubulin or COX-2).[1][2]

Halogen Bonding: The specific directionality of the Br...O interaction observed in the crystal

often mimics the interaction between the drug and carbonyl backbone residues in the target

protein.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b6319570#crystal-packing-and-x-ray-diffraction-data-
of-3-bromochalcone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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